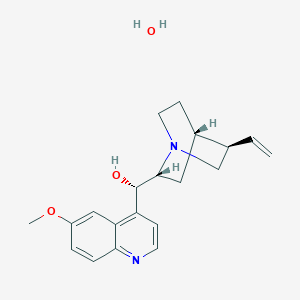

Quinidine monohydrate

Description

Historical Context and Chemical Lineage of Cinchona Alkaloids

The story of quinidine (B1679956) is intrinsically linked to the history of Cinchona alkaloids, a class of compounds extracted from the bark of the Cinchona tree. wiley-vch.dewikipedia.org Native to the Andean regions of South America, the medicinal properties of Cinchona bark were first recognized for their effectiveness against malaria. wikipedia.orgnih.gov This discovery, dating back to the 17th century, led to the introduction of "Peruvian bark" into European medicine by Jesuit missionaries. wikipedia.orgnih.gov For centuries, the bark was the primary treatment for malaria, a testament to its potent chemical constituents. unizg.hrmarknesbitt.org.uk

The era of isolating active principles from medicinal plants in the early 19th century marked a significant turning point. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the primary active compound from Cinchona bark, which they named quinine (B1679958). wiley-vch.dewikipedia.orgunizg.hr This achievement not only provided a purified and more accurately dosable form of the antimalarial agent but also laid the groundwork for the discovery and characterization of other related alkaloids within the bark. unizg.hr

Subsequent research revealed that Cinchona bark contained a variety of alkaloids, including quinidine, cinchonine, and cinchonidine. marknesbitt.org.ukwikipedia.org Quinidine was first described in 1848. drugbank.comnih.govresearchgate.net Although initially overshadowed by the more abundant quinine, early clinical studies in the late 19th and early 20th centuries began to uncover the distinct therapeutic properties of the other Cinchona alkaloids, including their effects on cardiac function. tandfonline.comnih.gov These investigations established the rich chemical diversity of the Cinchona genus and set the stage for more detailed examinations of the individual alkaloids. marknesbitt.org.uknih.gov

Quinidine's Position as a D-isomer and its Stereochemical Significance

Quinidine is a diastereomer of quinine, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. google.comwikipedia.orgresearchgate.net Specifically, quinidine is the D-isomer, while quinine is the L-isomer. google.com This stereochemical difference, often described as being like a right and left hand, is a classic example of chirality in chemistry. google.com

The stereoisomeric relationship between quinidine and quinine is centered at two of their chiral centers, C8 and C9. tandfonline.com This seemingly subtle difference in spatial arrangement has profound implications for their biological activity. google.com The differential effects of these stereoisomers on various biological receptors and channels have been a subject of intense study. google.comnih.gov For instance, research has shown that quinidine and quinine exhibit different potencies in blocking cardiac ion channels. google.com This stereoselectivity is a fundamental concept in pharmacology, where the three-dimensional shape of a molecule is critical for its interaction with biological targets. google.comnih.govnih.gov

The existence of multiple stereoisomers within the Cinchona alkaloid family—sixteen in total for quinine and quinidine—highlights the complexity and potential for diverse biological effects. tandfonline.comgoogle.com The study of these isomers has been instrumental in understanding structure-activity relationships, demonstrating how minor changes in stereochemistry can lead to significant differences in pharmacological profiles. google.comnih.gov

Role as a Foundational Compound in Chemical and Pharmacological Investigations

Quinidine's unique stereochemistry and reactivity have established it as a cornerstone in various fields of chemical and pharmacological research. tandfonline.com Its applications extend far beyond its initial recognition as an antiarrhythmic agent. drugbank.comnih.govbenthamdirect.com

Key Research Applications of Quinidine:

| Research Area | Application of Quinidine | Significance |

| Asymmetric Catalysis | Utilized as a chiral ligand or catalyst. | The stereochemical information embedded in the quinidine molecule is used to control the stereochemical outcome of chemical reactions, leading to the selective synthesis of one enantiomer of a desired product. This is crucial in the production of many pharmaceuticals. wiley-vch.de |

| Pharmacological Research | Employed as a tool to probe the function of ion channels and transporters. | By studying how quinidine interacts with specific biological targets, researchers can gain insights into the mechanisms of various physiological and pathological processes. google.comwikipedia.org |

| Drug Development | Serves as a lead compound for the design of new therapeutic agents. | The chemical scaffold of quinidine has inspired the development of numerous other drugs with a wide range of activities. core.ac.uk |

| Stereochemistry Studies | A classic example used to illustrate the principles of stereoisomerism and its impact on biological activity. | The distinct properties of quinidine and quinine provide a clear demonstration of how stereochemistry dictates molecular function. tandfonline.comresearchgate.net |

The pioneering work on Cinchona alkaloids, including quinidine, in asymmetric catalysis was recognized with the Nobel Prize in Chemistry in 2001, awarded to K. Barry Sharpless for his work on stereoselective oxidation reactions. wiley-vch.de This highlights the profound impact that these natural products have had on the field of synthetic chemistry. wiley-vch.de Furthermore, the ability to modify the quinidine structure has allowed for the creation of a vast library of derivatives, further expanding its utility as a versatile tool in scientific investigation. wiley-vch.decore.ac.uk

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26N2O3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate |

InChI |

InChI=1S/C20H24N2O2.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H2/t13-,14-,19+,20-;/m0./s1 |

InChI Key |

NGXLOCPSRZVKMI-VJAUXQICSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of Quinidine Monohydrate

Elucidation of the Quinoline (B57606) and Quinuclidine (B89598) Core Architecture

The molecular framework of quinidine (B1679956) is characterized by two principal heterocyclic moieties: a planar, aromatic quinoline ring system and a rigid, bicyclic quinuclidine cage. researchgate.net These two components are covalently linked by a hydroxymethyl bridge at the C9 position, which is a critical chiral center. Quinidine and its stereoisomer, quinine (B1679958), differ in the stereochemistry at this C9 position and at the adjacent C8 position. mdpi.com The absolute configuration of quinidine is (8R,9S), which dictates the specific three-dimensional arrangement of the quinoline and quinuclidine domains relative to each other. mdpi.com

Single-Crystal X-ray Diffraction Studies of Quinidine and its Hydrated Derivatives

Single-crystal X-ray diffraction is a definitive technique for determining the precise solid-state structure of crystalline compounds. Studies on quinidine derivatives, including its hydrated and salt forms, have provided invaluable data on its atomic arrangement, molecular conformation, and intermolecular interactions.

Crystallographic analyses of quinidine derivatives have successfully determined their space groups and unit cell dimensions. For instance, quitenidine methyl ester monohydrate, a derivative of quinidine, crystallizes in the orthorhombic space group P2(1)2(1)2(1). nih.gov Similarly, 9-epiquinidine hydrochloride monohydrate also crystallizes in the P2(1)2(1)2(1) space group. nih.gov For comparison, the guest-free (anhydrous) form of quinidine has been reported to crystallize in the P2(1) space group. researchgate.net The specific unit cell parameters for these derivatives provide a quantitative basis for understanding their crystal packing. nih.govnih.gov

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Source |

|---|---|---|---|---|---|

| Quitenidine methyl ester monohydrate | P2(1)2(1)2(1) | 16.69(3) | 12.46(2) | 9.70(1) | nih.gov |

| 9-Epiquinidine hydrochloride monohydrate | P2(1)2(1)2(1) | 7.042(1) | 9.082(1) | 31.007(5) | nih.gov |

In the hydrated crystalline forms, water molecules play a crucial role in stabilizing the crystal lattice through extensive hydrogen bonding networks. In the structure of quitenidine methyl ester monohydrate, the water molecule is specifically bonded to the nitrogen atom of the quinuclidine ring, while the hydroxyl group of the quinidine derivative forms an intermolecular hydrogen bond with the nitrogen atom of the quinoline ring. nih.gov More generally, in hydrated cinchona alkaloid crystals, both the hydroxyl and amine groups are observed to participate in intermolecular hydrogen bonds, demonstrating their potential to interact with surrounding molecules, including water. nih.gov

In the solid state, the conformation of quinidine is relatively rigid. Conformational analysis studies have identified that the lowest energy conformation for quinidine is the "anti-closed-alpha" form. researchgate.net This conformation describes the spatial relationship between the quinoline and quinuclidine rings, which are oriented away from each other (anti), with the quinuclidine nitrogen pointing towards the C9-hydroxyl group (closed). The conformation is primarily defined by the torsion angles around the C4'-C9 and C9-C8 bonds. researchgate.net

Intramolecular Hydrogen Bonding Investigations in Quinidine Conformers

While intermolecular hydrogen bonds are common, the existence of intramolecular hydrogen bonds (IHB) in quinidine has been a subject of detailed computational investigation. Although earlier conformational studies did not identify conformers with IHBs, more recent research using Density Functional Theory (DFT) and other high-level computational methods has shown the possibility of conformers stabilized by an IHB between the quinuclidine nitrogen and the C9-hydroxyl group. mdpi.comnih.gov

Dihedral Angle Analysis and Conformational Landscapes

The conformational landscape of quinidine is defined by the rotational freedom around several key single bonds. The relative orientation of the quinoline and quinuclidine moieties is largely determined by two critical dihedral angles: T(1) (C(4a')-C(4')-C(9)-C(8)) and T(2) (C(4')-C(9)-C(8)-N(1)). researchgate.net Variations in these angles give rise to different conformers, such as the "anti" and "syn" forms.

Computational studies have mapped these conformational landscapes by calculating the energies associated with different combinations of dihedral angles. researchgate.netresearchgate.net These calculations help to identify stable, low-energy conformers and the energy barriers between them. For example, analysis of different conformers of quinidine has quantified the specific torsion angles that define each unique spatial arrangement. researchgate.net

| Conformer | Torsion Angle C11–C10–C9–C8 (°) | Torsion Angle C10–C9–C8–N1 (°) | Source |

|---|---|---|---|

| quind-1-c | -175.7 | 128.5 | researchgate.net |

| quind-1-t | -175.7 | -128.9 | researchgate.net |

| quind-2-c | -16.1 | 144.1 | researchgate.net |

| quind-2-t | -28.7 | -139.1 | researchgate.net |

Table data derived from DFT/B3LYP/6-31+G(d,p) calculations in vacuo. The 'c' and 't' refer to cis and trans forms related to the H22-O20-C9-C8 torsion angle. researchgate.net

Stereochemical Relationships and Chirality of Quinidine Monohydrate

The biological and chemical identity of quinidine is intrinsically linked to its stereochemistry. Quinidine is a diastereomer of quinine, another prominent Cinchona alkaloid. rsc.orgiucr.org This means they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms at some, but not all, of their chiral centers.

Quinidine possesses five stereogenic centers, which are atoms with four different substituents, leading to a multitude of possible stereoisomers. rsc.org The specific chiral centers in the quinidine molecule are located at positions N(1), C(3), C(4), C(8), and C(9). rsc.org However, due to the rigid bicyclic nature of the quinuclidine ring, the absolute configurations of the bridgehead atoms N(1) and C(4) are interdependent. rsc.org This structural constraint reduces the number of possible stereoisomers from 32 (2^5) to 16 (2^4). rsc.orgd-nb.info

The distinct stereochemical configuration of quinidine compared to its diastereomer, quinine, arises from the opposite configurations at the C(8) and C(9) atoms. rsc.orgiucr.org These two centers form the β-hydroxyamine functionality, and their specific spatial arrangement is crucial for the molecule's interactions with other chiral molecules and biological targets. The absolute configuration of quinidine is defined as (1S,3R,4S,8R,9S). rsc.orgiucr.org This precise three-dimensional architecture is responsible for its unique properties and distinguishes it from the other 15 possible stereoisomers. rsc.org The presence of these chiral centers makes quinidine an optically active molecule, meaning it can rotate the plane of polarized light.

Table 2: Chiral Centers of Quinidine

| Chiral Center | Absolute Configuration |

| C3 | R |

| C4 | S |

| C8 | R |

| C9 | S |

| N1 | S |

Synthetic Methodologies and Derivatization of Quinidine

Enantioselective Total Synthesis Approaches to Quinidine (B1679956) and its Enantiomers

The total synthesis of quinidine has been a long-standing challenge, attracting the attention of numerous research groups. A key breakthrough in this area was the development of catalytic, asymmetric syntheses that allow for the efficient and stereocontrolled construction of the quinidine framework.

One notable approach achieved the synthesis of both quinine (B1679958) and its diastereomer, quinidine, in 16 steps. acs.orgresearchgate.net A crucial step in this synthesis is the use of a salen(Al)-catalyzed enantioselective Michael addition of methyl cyanoacetate (B8463686) to establish the C4 stereocenter with high enantioselectivity (92% ee). acs.orgudel.edu A late-stage asymmetric dihydroxylation was then employed to differentiate a common intermediate, leading to the selective synthesis of either quinine or quinidine. acs.orgresearchgate.net

Another powerful strategy is based on catalytic asymmetric cascade transformations, which enables the synthesis of both enantiomers of the key C4 stereocenter in a single pot with up to 99% enantiomeric excess. researchgate.netdiva-portal.org This method provides a versatile platform for accessing not only quinidine and its enantiomer but also other stereoisomers. researchgate.net For instance, an organocatalytic cascade reaction involving a Michael addition, aza-Henry reaction, and hemiacetalization, mediated by a diphenylprolinol silyl (B83357) ether, has been successfully applied to construct the piperidine (B6355638) skeleton of quinidine. researchgate.net

Furthermore, an enantioselective total synthesis of the unnatural enantiomer of quinine, which is closely related to quinidine, has been reported. nih.gov This synthesis features an organocatalytic formal aza [3 + 3] cycloaddition/Strecker-type cyanation reaction to create a highly substituted piperidine derivative with excellent enantiomeric excess, utilizing as little as 0.5 mol% of the catalyst. nih.gov

The following table summarizes key enantioselective reactions used in the total synthesis of quinidine and its enantiomers.

| Reaction Type | Catalyst/Reagent | Key Stereocenter Established | Enantiomeric Excess (ee) |

| Michael Addition | Salen(Al) complex | C4 | 92% |

| Asymmetric Dihydroxylation | AD-mix | C8, C9 | High selectivity |

| Cascade Reaction (Michael/aza-Henry/Hemiacetalization) | Diphenylprolinol silyl ether | C4 | up to 99% |

| Formal aza [3 + 3] Cycloaddition/Strecker Cyanation | Diphenylprolinol diphenylmethylsilyl ether | Piperidine ring | up to 97% |

Stereocontrolled Synthesis of Quinidine Analogues and Derivatives

The demand for quinidine analogues for various applications, including as antiarrhythmic agents and chiral ligands, has spurred the development of stereocontrolled synthetic methods. researchgate.netnih.gov These methods often focus on the construction of the substituted piperidine core and its subsequent coupling with the quinoline (B57606) moiety.

One strategy involves the preparation of a disubstituted piperidine from a cyclopentene (B43876) monoacetate precursor. researchgate.net This is achieved through oxidative cleavage of the olefin followed by the formation of the piperidine ring. The resulting piperidine derivative, containing the key stereocenters, is then condensed with a quinoline fragment to furnish an olefin precursor of quinidine. This olefin is subsequently converted to the final product via epoxidation. A similar pathway can be utilized for the synthesis of quinidine analogues. researchgate.net

The Boc-protected derivative of 2-((3R,4S)-3-vinylpiperidin-4-yl)acetaldehyde is a valuable intermediate for the stereocontrolled synthesis of quinidine and its analogues. researchgate.net This highlights the importance of modular strategies that allow for the convergent assembly of the complex molecular architecture.

Development of Quinidine-Based Chiral Catalysts and Ligands for Asymmetric Synthesis

Quinidine and its derivatives are privileged scaffolds for the development of chiral catalysts and ligands for a wide range of asymmetric transformations. udel.eduresearchgate.netthieme-connect.com The presence of multiple stereocenters and functional groups in the quinidine framework allows for fine-tuning of the catalyst's steric and electronic properties.

Among the various quinidine-derived organocatalysts, quinidine thioureas have emerged as particularly powerful and versatile catalysts for a variety of enantioselective reactions. nih.govnih.gov These bifunctional catalysts operate through a mechanism involving hydrogen bonding interactions with the electrophile and Brønsted base activation of the nucleophile.

A key application of quinidine thiourea (B124793) catalysts is in the aldol (B89426) reaction of unactivated ketones. nih.gov This reaction proceeds via an enolate mechanism, where the tertiary amine of the quinidine backbone deprotonates the ketone. The thiourea moiety then activates the carbonyl group of the electrophile through double hydrogen bonding, directing the approach of the enolate and controlling the stereochemical outcome. nih.gov This methodology has been successfully applied to the synthesis of biologically important 3-alkyl-3-hydroxyindolin-2-ones with high enantioselectivity. nih.gov

Quinidine thiourea catalysts have also been effectively employed in the enantioselective Michael addition of diphenyl phosphite (B83602) to nitroalkenes for the synthesis of β-nitrophosphonates. nih.gov The presence of molecular sieves was found to be crucial for achieving high and reproducible yields in these reactions. nih.gov Furthermore, these catalysts have been utilized in the conjugate addition of α-nitrophosphonates to enones, providing access to quaternary α-aminophosphonates. acs.org The electronic nature of the aromatic ring attached to the thiourea moiety has been shown to have a significant impact on the enantioselectivity of these reactions. acs.org

The following table provides examples of enantioselective reactions catalyzed by quinidine thiourea derivatives.

| Reaction | Substrates | Product Type | Enantiomeric Excess (ee) |

| Aldol Reaction | Unactivated Ketones and Activated Carbonyls | 3-Alkyl-3-hydroxyindolin-2-ones | up to 64% |

| Michael Addition | Diphenyl phosphite and Nitroalkenes | β-Nitrophosphonates | up to 72% |

| Michael Addition | α-Nitrophosphonates and Enones | Quaternary α-Aminophosphonates | High |

| Henry Reaction | Aromatic Aldehydes and Nitromethane | β-Nitro Alcohols | Direct enantioselection |

Strategies for Site-Selective Chemical Modification and Functionalization

The development of methods for the site-selective modification of complex molecules like quinidine is crucial for creating analogues with improved properties and for introducing functional handles for further derivatization. nih.gov Achieving site-selectivity in molecules with multiple reactive sites is a significant challenge in synthetic chemistry. digitellinc.com

Strategies for site-selective functionalization often rely on directing group effects, catalyst control, or inherent differences in the reactivity of various positions within the molecule. d-nb.info For instance, in piperidine derivatives, the C2 position is electronically activated but sterically hindered, while the C3 position is electronically deactivated. d-nb.info By carefully choosing the catalyst and protecting groups, it is possible to direct C-H functionalization to a specific site. d-nb.info

In the context of polyazines, which share structural motifs with the quinoline part of quinidine, strategies for site-selective functionalization have been developed by targeting the different stages of the reaction mechanism, including nucleophilic attack, phosphine (B1218219) addition, and base-mediated elimination. nih.gov These principles can be conceptually extended to the selective modification of the quinoline ring in quinidine.

For antibody-drug conjugates, which involve the modification of large biomolecules, various chemical and enzymatic methods have been developed for the site-selective modification of specific amino acid residues. semanticscholar.org While directly applicable to proteins, the underlying principles of exploiting subtle differences in reactivity can inform the design of strategies for the selective functionalization of smaller, complex molecules like quinidine. nih.gov

Advanced Spectroscopic and Analytical Characterization of Quinidine Monohydrate

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Quantification Methodologies utilizing Fluorescence

The inherent fluorescence of quinidine (B1679956) provides a sensitive basis for its quantification. When dissolved in dilute sulfuric acid, quinidine exhibits a strong blue fluorescence. nih.gov This property is harnessed in various analytical methods.

Fluorescence spectroscopy, often coupled with other techniques like high-performance liquid chromatography (HPLC), offers high sensitivity and specificity for determining quinidine concentrations in different matrices, including serum and plasma. nih.govnih.gov For instance, a double-extraction fluorescence procedure has been effectively used for the analysis of quinidine in serum samples from cardiac patients. nih.gov

Methodologies have been developed that involve the measurement of fluorescence intensity at specific excitation and emission wavelengths. For example, excitation at 250 nm and 350 nm results in an emission at 450 nm. colby.edu The relationship between fluorescence intensity and pH is also a critical factor, with studies indicating a dependence of fluorescence on the pH of the solution. colby.edu

Thin-layer chromatography (TLC) followed by fluorescence densitometry presents another micro-analytical approach for quinidine quantification in serum. researchgate.net This method involves extraction of quinidine and an internal standard from a small serum volume, followed by separation on silica (B1680970) gel plates and quantification based on the peak-height ratio. researchgate.net The sensitivity of such methods can reach levels as low as 0.2 mg/L. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC/MS, LC-MS/MS) for Identification and Quantification

Mass spectrometry and its hyphenated techniques are powerful tools for the structural elucidation and sensitive quantification of quinidine monohydrate.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the positive identification of quinidine. nih.gov This method typically involves the extraction of the compound from an alkaline solution into an organic solvent, followed by chromatographic separation without derivatization. nih.gov The sensitivity of GC-MS for underivatized quinidine can be less than 5 ng per assay. nih.gov Predicted GC-MS spectra are also available as a reference for identification purposes. hmdb.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized for its superior sensitivity and specificity in quantifying drugs and their metabolites. farmaciajournal.com Numerous LC-MS/MS methods have been developed for the determination of quinidine in biological matrices like human plasma. farmaciajournal.comresearchgate.net These methods often utilize a C18 column for separation under isocratic or gradient conditions with a mobile phase typically consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing formic acid. farmaciajournal.comresearchgate.net Detection is commonly performed in the multiple reaction monitoring (MRM) mode with electrospray positive ionization. farmaciajournal.comresearchgate.net For quinidine, specific precursor-to-product ion transitions, such as m/z 325.2 to m/z 81.1 and 307.1, are monitored for quantification. merckmillipore.com The linearity of these assays can be established over a wide concentration range, for instance, from 0.33 to 13.26 µg/mL. farmaciajournal.comresearchgate.net

The high throughput nature of LC-MS/MS, characterized by simple sample preparation (e.g., protein precipitation) and short analysis times (e.g., retention time of 1.2 minutes), makes it suitable for therapeutic drug monitoring. farmaciajournal.comresearchgate.net

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization

X-ray powder diffraction (XRPD) is a fundamental technique for the solid-state characterization of pharmaceutical compounds, including the identification of crystalline forms (polymorphs) of this compound. intertek.comamericanpharmaceuticalreview.com The XRPD pattern provides a unique "fingerprint" for a specific crystalline phase, which is crucial for ensuring the consistency and stability of the drug substance. americanpharmaceuticalreview.com

The crystalline structure of quinidine has been determined by single-crystal X-ray diffraction, revealing that it crystallizes from absolute ethanol (B145695) as an ethanolate (B101781) in the orthorhombic space group P212121. nih.gov The unit cell dimensions were found to be a = 1321.1(3) pm, b = 989.3(2) pm, and c = 1651.5(3) pm. nih.gov The experimental XRPD pattern of crystalline quinidine can be compared to calculated patterns derived from single-crystal data, such as that from the Cambridge Structural Database (CSD-BOMDUC), to confirm its crystalline form. researchgate.net

XRPD is also instrumental in studying the physicochemical transformations of crystalline quinidine, for instance, upon high-energy milling, which can induce amorphization. researchgate.net Furthermore, XRPD is used to investigate the formation of co-crystals, as demonstrated in studies of molecular complexes between quinidine and other compounds like 5-nitrobarbituric acid. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are central to the purity assessment and quantitative analysis of this compound.

The development and validation of HPLC methods for quinidine analysis are guided by international standards, such as the ICH guidelines, to ensure accuracy, precision, linearity, robustness, and specificity. jidps.com Validated methods are crucial for the routine analysis of quinidine in both active pharmaceutical ingredients (API) and finished dosage forms. jidps.comjidps.com

A typical HPLC method for quinidine involves a C8 or C18 column with a mobile phase composed of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). jidps.comijpsr.com Detection is often performed using a UV detector at a wavelength of around 230 nm or 254 nm. jidps.comijpsr.com Method validation includes assessing parameters such as linearity, which has been established in ranges like 1-30 µg/ml and 20-60 µg/ml with high correlation coefficients (e.g., 0.999). jidps.comijpsr.com Precision is evaluated through repeatability and intermediate precision, with relative standard deviations (%RSD) typically being very low (e.g., 0.1-0.2%). jidps.comjidps.com Accuracy is determined by recovery studies, with mean recoveries often close to 100% (e.g., 99.77%). jidps.comjidps.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic mode for the analysis of quinidine. researchgate.net These methods commonly employ an octadecylsilane (B103800) (C18) stationary phase and an acidic mobile phase. researchgate.netoslomet.no

A simple, sensitive, and specific RP-HPLC method coupled with fluorescence detection has been developed for the quantitation of quinidine. nih.gov This method demonstrated linearity over a range of 0.30–100.00 nM with a limit of quantitation of 300 pM. nih.gov Another RP-HPLC method for the simultaneous determination of quinidine and its metabolites in urine utilizes an alkyl phenyl column and a mobile phase of phosphate buffer, acetonitrile, and tetrahydrofuran. nih.gov

The separation of quinidine from its diastereomer, quinine (B1679958), is a common analytical challenge that can be addressed by RP-HPLC. researchgate.net The use of a C18 column with a mobile phase containing acetonitrile, water, triethylamine, and acetic acid, adjusted to an acidic pH, has proven effective for their separation. researchgate.net

Table 1: Summary of a Validated RP-HPLC Method for Quinidine Analysis jidps.comjidps.com

| Parameter | Finding |

| Linearity Range | 20 µg/ml - 60 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

| %RSD for Intermediate Precision | 0.1 |

| %RSD for Repeatability | 0.2 |

| % Mean Recovery | 99.77% |

| Retention Time | 2.589 min |

| Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase | Phosphate buffer (pH 3) and Acetonitrile (25:75 v/v) |

| Flow Rate | 0.8 ml/min |

| Detection Wavelength | 254 nm |

Thermal Analysis Methods for Solid-State Characterization

Thermal analysis techniques are essential for characterizing the solid-state properties of this compound, providing information on its thermal stability, melting behavior, and interactions with excipients. intertek.comlew.ro

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most commonly used thermal methods. lew.romdpi.com DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures changes in mass. lew.romdpi.com

A study on the thermal behavior of quinidine showed that the compound is stable up to approximately 250°C. lew.ro The first thermal event observed corresponds to the melting of quinidine. lew.ro The main thermal degradation process is an exothermic reaction accompanied by a significant mass loss of 57.62%. lew.ro DSC analysis is also valuable for studying drug-excipient compatibility by analyzing binary mixtures of quinidine with various excipients. lew.ro

The melting point of crystallized quinidine is reported to be in the range of 168-172 °C. sigmaaldrich.com

Table 2: Thermal Analysis Data for Quinidine lew.ro

| Thermal Event | Observation |

| Stability Limit | Approx. 250°C |

| Initial Thermal Event | Melting |

| Main Degradation Process | Exothermic |

| Mass Loss during Degradation | 57.62% |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides detailed information about the thermal events, such as melting and decomposition, that the compound undergoes upon heating.

For quinidine, DSC analysis is typically conducted in a controlled environment, for instance, in a sealed aluminum crucible under a dynamic air atmosphere. A common experimental setup involves heating the sample at a constant rate, such as 10°C per minute, over a temperature range of 40°C to 350°C.

The DSC thermogram of quinidine reveals distinct thermal events. The first significant event corresponds to the melting of the compound. According to available data, the melting point of quinidine is observed in the range of 168-172°C lew.ro. This endothermic event signifies the transition from the solid to the liquid state.

Following the melting, the DSC curve may indicate further thermal events at higher temperatures, which are often associated with the decomposition of the molecule.

Interactive Data Table: DSC Thermal Events for Quinidine

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | 168 | 172 | Data not available | Endothermic transition from solid to liquid phase. |

Note: The data presented is based on available literature. Specific values may vary depending on the experimental conditions and the purity of the sample.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is particularly useful for determining the thermal stability of a material and for quantifying mass loss associated with processes like dehydration and decomposition.

In the case of this compound, TGA is instrumental in confirming the presence of water of hydration and in characterizing its thermal degradation profile. A typical TGA experiment for quinidine involves heating the sample from an ambient temperature, such as 40°C, up to 500°C at a constant heating rate, for example, 10°C per minute, in an air atmosphere.

The TGA curve of this compound is expected to show an initial weight loss corresponding to the removal of the water molecule. The theoretical mass of one mole of water in this compound (C₂₀H₂₄N₂O₂·H₂O) is approximately 5.26%. The temperature range for this dehydration event typically occurs between 40°C and 100°C.

Following dehydration, the anhydrous quinidine remains stable up to a significantly higher temperature. Studies have shown that quinidine is thermally stable up to approximately 250°C lew.ro. Beyond this temperature, significant thermal degradation occurs. The main decomposition process for quinidine is reported to be an exothermic event, resulting in a substantial mass loss of 57.62% lew.ro. The total mass loss observed at the end of the thermal degradation process can be as high as 70.31% lew.ro. The degradation of the molecular structure occurs during this process lew.ro.

Interactive Data Table: TGA Data for Quinidine

| Temperature Range (°C) | Mass Loss (%) | Description |

| ~40 - 100 | ~5.26 (theoretical) | Dehydration (Loss of one water molecule) |

| > 250 | 57.62 | Main exothermic decomposition |

| Total (up to 500°C) | 70.31 | Total mass loss during thermal degradation |

Note: The experimental mass loss for dehydration may vary slightly. The provided decomposition data is based on studies of quinidine.

Theoretical and Computational Chemistry Studies of Quinidine Monohydrate

Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of quinidine (B1679956). Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset Perturbation Theory (MP2) have been employed to determine its electronic structure and optimize its molecular geometry.

DFT calculations have been used to estimate structural properties, including vibrational frequencies, dipole moment, polarizability, and optimization energies, revealing the molecule to be chemically reactive. nih.govnih.gov Such calculations are crucial for understanding electrophilic and nucleophilic attacks by analyzing the molecule's electrostatic potential. nih.govresearchgate.net Studies have utilized various levels of theory to investigate quinidine's conformers. For instance, calculations have been performed at the HF level with a 6-31G(d,p) basis set, and at the DFT (using the B3LYP functional) and MP2 levels with a 6-31+G(d,p) basis set to ensure the reliability of the results. nih.govresearchgate.net These quantum mechanical methods are essential for accurately describing the electronic distribution and predicting a variety of physical and spectroscopic properties. rowansci.com The optimized molecular geometries obtained from these calculations serve as the foundational input for more complex simulations, such as molecular docking. nih.govnih.gov

Table 1: Quantum Mechanical Methods Applied to Quinidine Studies

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31+G(d,p) | Structural properties, Conformational analysis, Hydrogen bonding | nih.govnih.govnih.govresearchgate.net |

| Hartree-Fock (HF) | 6-31G(d,p) | Conformational analysis, Hydrogen bonding | nih.govresearchgate.net |

Conformational Analysis using Computational Methods

The flexibility of the quinidine molecule, particularly the bond linking the quinoline (B57606) and quinuclidine (B89598) rings, gives rise to multiple stable conformations (conformers). Computational methods are vital for exploring the potential energy surface (PES) and identifying these low-energy structures.

Early studies comprehensively investigated the PES of quinidine using molecular mechanics (MM) and semi-empirical (AM1, PM3) methods, successfully locating six distinct minimum energy conformations. nih.gov These findings were validated by harmonic frequency analysis to confirm they were true minima. nih.gov The coexistence of different conformers, supported by experimental NMR data, was explained by identifying the transition state structures on the PES. nih.gov

More recent studies using DFT, HF, and MP2 methods have further explored the conformational possibilities, including those stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net For quinidine, the most stable conformer was identified as having a cis open geometry. researchgate.net While gas-phase studies using laser spectroscopy combined with DFT calculations show that the main conformation is of an open type, vibrational circular dichroism (VCD) experiments in solution suggest that additional conformers exist in the condensed phase for quinidine. nih.gov The relative Gibbs free energies of different conformers have been calculated, showing that conformers with intramolecular hydrogen bonds may not be the lowest in energy but are sufficiently low to be relevant for the compound's biological activity. nih.govmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamic nature of quinidine and its interactions with its environment, such as biological macromolecules and solvents.

MD simulations have been used to validate the results of molecular docking studies by assessing the stability of the predicted protein-ligand complexes over time. nih.govnih.gov For example, 50-ns MD simulations using AMBER demonstrated the stable binding of quinidine in an allosteric site of the SIRT1 enzyme. mdpi.com These simulations can confirm whether critical ligand-protein interactions, like hydrogen bonds, are maintained throughout the simulation period. mdpi.com

In the context of quinidine monohydrate, MD simulations can also be a valuable tool for studying the role of the water molecule and the process of dehydration. Simulations can model the transition from a dihydrate to a monohydrate form, which is useful for understanding the solid-state properties of the compound. mdpi.com Furthermore, MD simulations have been employed to investigate the encapsulation of the related compound quinine (B1679958) into biodegradable polymeric nanoparticles, providing molecular-level insights into drug delivery mechanisms. nih.gov This highlights the utility of MD in exploring the dynamic interactions between quinidine and various host systems.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is widely used to understand the basis of quinidine's pharmacological activity by modeling its interaction with various biological targets. Docking algorithms search for the best binding poses and use scoring functions to estimate the binding affinity of the complex. beilstein-journals.orgbeilstein-journals.org

Docking studies have shown that quinidine is a potent inhibitor of aldo-keto reductase 1B1 (AKR1B1), with a binding energy of -38.55 kJ/mol, forming two hydrogen bonds with the target. nih.gov In-silico docking has also been used to investigate quinidine's interactions with other cancer-related targets:

Cellular tumor antigen p53: Binds with an energy of -20.68 kJ/mol, forming hydrogen bonds with residues Ala22 and Ser190. nih.gov

NF-κB: Shows a binding energy of -23.60 kJ/mol, with a hydrogen bond to Arg302. nih.gov

Caspase-3: Interacts with a binding energy of -20.28 kJ/mol, forming a hydrogen bond with Met61. nih.gov

These studies consistently demonstrate the importance of hydrogen bonding and other interactions, such as van der Waals and pi-aryl forces, in the binding of quinidine to its targets. nih.gov The results from these docking studies are often validated by more computationally intensive methods like molecular dynamics simulations to confirm the stability of the predicted interactions. nih.govnih.govmdpi.com

Table 2: Summary of Quinidine Molecular Docking Studies

| Protein Target | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| AKR1B1 | -38.55 | Not specified | nih.gov |

| p53 | -20.68 | Ala22, Ser190 | nih.gov |

| NF-κB | -23.60 | Arg302 | nih.gov |

In-silico Investigations of Quinidine and its Interactions

In-silico is a broad term that encompasses all the theoretical and computational methods discussed, used to model and investigate biological phenomena. For quinidine, these approaches have been instrumental in exploring its potential as a therapeutic agent.

Detailed in-silico studies have explored quinidine as a potential inhibitor of aldo-keto reductases (AKR1B1 & AKR1B10), which are implicated in colon cancer. nih.govnih.gov These investigations combine quantum chemical calculations (DFT) to understand the molecule's structural properties with molecular docking to predict binding affinity and molecular dynamics to validate the stability of the interaction. nih.govnih.gov

Furthermore, computational models have been used to assess the pharmacological effects of quinidine on genetic disorders like Short QT syndrome (SQTS). plos.org By simulating the drug's effect on cardiac ion channels in human ventricular cell and tissue models, researchers have substantiated a causal link between quinidine and the prolongation of the QT interval, suggesting its potential as a treatment for SQT1 patients. plos.orgnih.gov These in-silico models have proven useful in predicting the effects of drugs on arrhythmias and provide a powerful complement to in-vivo and in-vitro experiments. plos.org

Computational Analysis of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonds play a critical role in the structure, stability, and function of quinidine. Computational analysis has been crucial in characterizing both intramolecular hydrogen bonds (IHBs) within the quinidine molecule and intermolecular hydrogen bonds between quinidine and its environment.

Studies using HF, DFT, and MP2 methods have investigated the possibility of conformers stabilized by an IHB between the quinuclidine and quinoline moieties. nih.govresearchgate.net While these conformers may not be the absolute lowest in energy, their relative energy is low enough for them to be considered significant for biological activity. nih.gov The analysis of IHB parameters, such as N···H and N···O distances and N-H-O angles, shows that MP2-optimized geometries tend to have more favorable IHB parameters. mdpi.com The formation of an IHB also leads to a "red shift" (a decrease) in the vibrational frequency of the O-H bond, a feature that can be calculated and compared with spectroscopic data. mdpi.com

Intermolecular hydrogen bonds are key to quinidine's interactions with biological targets and the water molecule in its monohydrate form. Molecular docking studies consistently highlight hydrogen bonds between quinidine's amine or hydroxyl groups and amino acid residues in protein active sites as being critical for binding affinity. nih.gov In the context of this compound, the water molecule is expected to act as a hydrogen bond donor, forming connections to nitrogen atoms in the quinoline and/or quinuclidine rings, creating a stabilized supramolecular network. unimi.it

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Quinidine |

| Quinine |

| Valspodar (PSC-833) |

Molecular and Cellular Mechanisms of Action Preclinical Research

Ion Channel Modulation and Electrophysiological Effects

Quinidine's primary electrophysiological effects are mediated by its ability to block several types of voltage-gated ion channels in cardiac cells, which are crucial for the generation and propagation of the cardiac action potential.

The principal antiarrhythmic action of quinidine (B1679956) is attributed to its blockade of the fast inward sodium current (I_Na) in cardiomyocytes, which is mediated by the Na_v1.5 channel. wikipedia.orgpatsnap.com This action decreases the maximum rate of depolarization (V_max) of the cardiac action potential, thereby slowing conduction velocity within the atria, ventricles, and His-Purkinje system. patsnap.com The blockade of Na_v1.5 by quinidine is characterized by its "use-dependent" or "state-dependent" nature, meaning the degree of inhibition is more pronounced at higher heart rates. wikipedia.orgnih.gov This is because quinidine has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. nih.gov

Cryo-electron microscopy studies have provided high-resolution structural insights into this interaction. nih.govresearchgate.net These studies reveal that quinidine binds within the pore of the human Na_v1.5 channel, just beneath the selectivity filter. nih.govbiorxiv.org The binding site is coordinated by residues from transmembrane segments in domains I, III, and IV of the channel protein. nih.govresearchgate.net This physical obstruction of the ion permeation pathway, combined with an induced conformational change that tightens the intracellular gate, underlies the mechanism of pore blockade. nih.govresearchgate.net

| Parameter | Effect of Quinidine | Underlying Mechanism | Reference |

|---|---|---|---|

| Maximum Upstroke Velocity (V_max) | Decrease | Blockade of fast inward sodium current (I_Na) | wikipedia.org |

| Conduction Velocity | Decrease | Reduced rate of depolarization | patsnap.com |

| Channel State Affinity | Higher for open and inactivated states | Exhibits use-dependent block | nih.gov |

In addition to its effects on sodium channels, quinidine is a potent inhibitor of multiple potassium currents that are critical for cardiac repolarization. drugbank.comnih.gov This inhibition prolongs the action potential duration (APD) and the effective refractory period. The primary potassium channels affected include:

Rapid Delayed Rectifier Potassium Current (I_Kr): Quinidine is a potent blocker of I_Kr, which is encoded by the hERG gene. wikipedia.orgnih.gov Inhibition of this current is a key contributor to the prolongation of the QT interval observed with quinidine administration. wikipedia.orgdrugbank.com

Slow Delayed Rectifier Potassium Current (I_Ks): The compound also inhibits I_Ks, albeit to a lesser extent than I_Kr. wikipedia.orgdrugbank.com This action further contributes to delaying repolarization.

Inward Rectifier Potassium Current (I_K1): Quinidine reduces the I_K1 current, which is important for stabilizing the resting membrane potential and shaping the terminal phase of repolarization. drugbank.comnih.gov

The combined effect of inhibiting these various potassium channels leads to a significant delay in ventricular repolarization. nih.gov

| Potassium Current | Effect of Quinidine | Electrophysiological Consequence | Reference |

|---|---|---|---|

| Rapid Delayed Rectifier (I_Kr) | Potent Inhibition | Prolongation of Action Potential Duration (APD) and QT interval | wikipedia.orgnih.gov |

| Slow Delayed Rectifier (I_Ks) | Inhibition | Contributes to delayed repolarization | wikipedia.orgdrugbank.com |

| Inward Rectifier (I_K1) | Inhibition | Alters resting membrane potential and final repolarization | drugbank.comnih.gov |

| Transient Outward (I_to) | Inhibition | Contributes to APD prolongation | wikipedia.orgnih.gov |

Enzyme Inhibition Profiles

Beyond its direct effects on ion channels, quinidine monohydrate is known to inhibit several key enzyme systems, which is relevant to its metabolic interactions and its activity against certain pathogens.

Quinidine is a well-characterized and potent competitive inhibitor of the cytochrome P450 enzyme CYP2D6. nih.govnih.gov This enzyme is responsible for the metabolism of a significant number of drugs. nih.gov The high affinity of quinidine for the CYP2D6 active site makes it a classic example of a perpetrator drug in drug-drug interactions. nih.govresearchgate.net Its inhibitory potency for CYP2D6 is significant, with reported IC50 values in the nanomolar range (e.g., 8 nM to 0.02 µM). researchgate.netdrugbank.com

Quinidine also inhibits CYP3A4, although its potency is considerably lower than for CYP2D6, with IC50 values in the micromolar range (approximately 30 µM). nih.govresearchgate.net As quinidine itself is a substrate for CYP3A4, this interaction can lead to complex, nonlinear pharmacokinetics. nih.govnih.gov

| Enzyme | Type of Inhibition | Reported IC50 Value | Significance | Reference |

|---|---|---|---|---|

| CYP2D6 | Potent, Competitive | ~8 nM - 0.02 µM | High potential for drug-drug interactions | researchgate.netdrugbank.com |

| CYP3A4 | Inhibition | ~30 µM | Contributes to drug interactions and nonlinear pharmacokinetics | nih.govresearchgate.net |

Quinidine possesses antimalarial properties, a characteristic it shares with its stereoisomer, quinine (B1679958). wikipedia.org Its mechanism of action in the malaria parasite, Plasmodium falciparum, involves the disruption of heme detoxification. researchgate.net During the parasite's intra-erythrocytic stage, it digests host hemoglobin, releasing large quantities of toxic free heme. researchgate.net The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin, a process sometimes attributed to a "heme polymerase" activity. nih.govnih.gov

Quinidine is believed to inhibit this polymerization process. researchgate.net The proposed mechanism suggests that quinidine forms a complex with heme, and this complex then caps (B75204) the growing hemozoin crystal, preventing further polymerization. researchgate.net This leads to an accumulation of toxic, membrane-lytic heme within the parasite, ultimately causing its death. researchgate.netnih.gov

Na+/K+-ATPase Inhibition

Preclinical studies have demonstrated that quinidine exerts an inhibitory effect on the activity of Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Research conducted on guinea-pig heart preparations has shown that the inhibitory potency of quinidine is dependent on the extracellular potassium concentration. plos.org

In these studies, the concentration of quinidine required to inhibit 50% of the Na+/K+-ATPase activity (IC50) was determined at varying potassium levels. The findings indicate that the inhibitory action of quinidine is more pronounced at lower potassium concentrations. plos.org This interaction suggests that fluctuations in potassium levels may modulate the cellular effects of quinidine related to Na+/K+-ATPase inhibition.

| Potassium (K+) Concentration (mM) | Quinidine IC50 (mM) |

|---|---|

| 2.5 | 0.23 ± 0.02 |

| 5 | 0.56 ± 0.18 |

| 10 | 0.82 ± 0.05 |

Receptor Binding and Signaling Pathway Interactions

Muscarinic Antagonism

Quinidine has been shown to interact with muscarinic acetylcholine (B1216132) receptors, although its action is not purely that of a simple competitive antagonist. researchgate.net In preclinical models using rat heart muscarinic receptors, quinidine demonstrated the ability to inhibit the binding of both a labeled agonist ([3H]oxotremorine M) and a labeled antagonist ([3H]N-methylscopolamine). researchgate.net

Kinetic studies have further elucidated this interaction, revealing that quinidine decreases both the association and dissociation rates of these ligands from the muscarinic receptors. researchgate.net This complex interaction results in a shift of the concentration-response curve for acetylcholine to the right, a characteristic of antagonism, but with non-linear Schild plots, suggesting a departure from simple competitive antagonism. plos.org

| Parameter | Ligand | Quinidine IC50 (µM) |

|---|---|---|

| Decreased Association Rate | [3H]oxotremorine M (agonist) | 4 |

| [3H]N-methylscopolamine (antagonist) | 7.5 | |

| Decreased Dissociation Rate | [3H]oxotremorine M (agonist) | 100 |

| [3H]N-methylscopolamine (antagonist) | 68 |

Alpha-1 Adrenergic Antagonism

Preclinical research has established that quinidine acts as a competitive antagonist at alpha-1 adrenergic receptors. wikipedia.orgnih.gov This antagonism has been demonstrated in various models, including intact dogs, rabbit isolated aortic strips, and rats. wikipedia.org In these studies, quinidine was observed to shift the dose-response curves of alpha-1 agonists, such as phenylephrine (B352888) and noradrenaline, to the right in a parallel manner, which is indicative of competitive antagonism. wikipedia.org

Furthermore, radioligand binding assays on membranes from rat heart and kidney have confirmed that quinidine competes for binding to alpha-1 adrenergic receptors, with equilibrium dissociation constants (Ki) in the micromolar range. nih.gov Notably, in rats, quinidine has been found to be significantly more potent in antagonizing the vasopressor effects of an alpha-1 adrenoceptor agonist compared to an alpha-2 adrenoceptor agonist. wikipedia.org

| Finding | Model System | Quantitative Data |

|---|---|---|

| Competitive antagonism at alpha-1 and alpha-2 adrenergic receptors | Rat heart and kidney membranes, human platelets | Equilibrium dissociation constants of 0.3-3 µM nih.gov |

| Higher potency for alpha-1 vs. alpha-2 antagonism | Rats (in vivo) | At least 14 times more potent at alpha-1 receptors wikipedia.org |

Sigma-1 Receptor Agonism (in combination studies)

In the context of combination therapies, quinidine's interaction with the sigma-1 receptor is primarily characterized by its role in potentiating the effects of sigma-1 receptor agonists, such as dextromethorphan (B48470). plos.orgdrugs.com Preclinical and clinical studies of the dextromethorphan/quinidine combination have indicated that dextromethorphan is the active sigma-1 receptor agonist. drugs.comnih.gov

Quinidine's primary function in this combination is the inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme. plos.orgdrugs.com This inhibition significantly reduces the first-pass metabolism of dextromethorphan, leading to increased plasma concentrations and bioavailability of the sigma-1 agonist. plos.orgnih.gov Therefore, in these combination studies, quinidine indirectly enhances sigma-1 receptor-mediated effects by augmenting the exposure to the primary agonist. The therapeutic actions of this combination in conditions like pseudobulbar affect are thought to be mediated, in part, by the sigma-1 agonistic activity of dextromethorphan. drugs.comnih.gov

Effects on Cellular Permeability and Membrane Stabilization

Quinidine has been observed to exert significant effects on cellular permeability and membrane stability. Preclinical investigations using monolayer cultures of mammalian cells have shown that quinidine produces a prompt, dose-dependent inhibition of passive sodium (Na+) influx. researchgate.net This effect was observed to be rapid, occurring within 30 seconds of application, and reversible upon removal of the drug. researchgate.net

The "membrane-stabilizing activity" of quinidine is a frequently cited property. nih.gov Studies utilizing spin-labeling techniques on model phospholipid membranes have revealed that quinidine strongly perturbs the molecular organization of lipid bilayers, particularly those composed of acidic phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidic acid. nih.gov This interaction leads to an increase in the order of the region near the polar surface of the bilayer and a decrease in the fluidity of the inner hydrocarbon core. nih.gov

| Quinidine Concentration (M) | Decrease in Passive Na+ Influx (pmol/cm²/sec) | Significance |

|---|---|---|

| 10⁻⁶ | From 18.8 to 17.6 | P < 0.05 |

| 10⁻³ | From 18.8 to 10.5 | P < 0.001 |

Interaction with Transport Proteins: P-glycoprotein Inhibition

Quinidine is a potent inhibitor of P-glycoprotein (P-gp), an important efflux transporter protein. drugs.comnih.govresearchgate.net Preclinical studies have demonstrated that quinidine can significantly inhibit the transport of P-gp substrates. For instance, in studies involving the co-administration of digoxin (B3395198), a known P-gp substrate, quinidine was found to increase plasma and brain concentrations of digoxin in wild-type mice, an effect that was absent in mice lacking the gene for P-glycoprotein. drugs.comnih.govresearchgate.net

In vitro studies using intestinal Caco-2 cells, which express P-glycoprotein, have quantified this inhibitory effect. These studies have shown that even low concentrations of quinidine can substantially inhibit P-gp-mediated transport. drugs.comresearchgate.net The mechanism of this interaction involves quinidine itself being a substrate for P-glycoprotein, allowing it to competitively inhibit the transport of other substrates. drugs.comnih.gov

| Experimental Model | Finding | Quantitative Data |

|---|---|---|

| Intestinal Caco-2 cells | Inhibition of P-gp-mediated digoxin transport | 5 µM quinidine inhibited transport by 57% drugs.comresearchgate.net |

| Intestinal Caco-2 cells | IC50 for inhibition of digoxin transport | 2.2 µM researchgate.net |

| Wild-type mice | Effect on plasma digoxin concentrations | Increased by 73.0% nih.gov |

| Wild-type mice | Effect on brain digoxin concentrations | Increased by 73.2% nih.gov |

Apoptosis Induction in Preclinical Models

Preclinical research has identified quinidine as an agent capable of inducing apoptosis, or programmed cell death, in various cancer cell lines. These studies highlight its potential as an antineoplastic agent by elucidating the cellular mechanisms through which it exerts its cytotoxic effects.

Investigations have demonstrated that quinidine can inhibit cell proliferation and trigger apoptosis in a dose-dependent manner in human glioma U87-MG cells. nih.gov The primary mechanism implicated in this process is the mitochondrial pathway of apoptosis. nih.gov Further studies involving derivatives have shown that ferrocene-quinidine epimers can significantly increase late-stage apoptosis and necrosis in colorectal carcinoma and glioblastoma cell lines. researchgate.net

The pro-apoptotic activity of quinidine and its derivatives has also been observed in other cancer types. A compound chemically similar to quinidine, hydroquinidine, was found to induce apoptosis and suppress the proliferation of breast (MCF-7) and ovarian (SKOV-3) cancer cells. nih.gov Research has also pointed to quinidine itself promoting apoptosis in liver and cervical carcinoma cells. nih.gov The mechanism in these cases is often linked to its ability to arrest the cell cycle at the G0/G1 phase, thereby preventing cell division and promoting cell death. nih.gov Additionally, quinidine has demonstrated cytotoxicity and the ability to induce apoptosis in MES-SA (human uterine sarcoma) cells. medchemexpress.com

Table 1: Summary of Preclinical Studies on Quinidine-Induced Apoptosis

| Cell Line | Cancer Type | Key Findings | Mechanism of Action |

|---|---|---|---|

| U87-MG | Human Glioma | Significantly inhibited proliferation and induced apoptosis in a dose-dependent manner. nih.gov | Induction of the mitochondrial pathway. nih.gov |

| MCF-7 | Breast Cancer | Blocks cell cycle and decreases proliferation. nih.gov | G0/G1 phase cell cycle arrest. nih.gov |

| SKOV-3 | Ovarian Cancer | Suppressed proliferation and induced apoptosis (by hydroquinidine). nih.gov | Not specified. |

| MES-SA | Uterine Sarcoma | Showed cytotoxicity and induced apoptosis. medchemexpress.com | Not specified. |

| Various | Liver & Cervical Carcinoma | Promoted apoptosis. nih.gov | G0/G1 phase cell cycle arrest. nih.gov |

Mechanistic Insights into Antimalarial Activity at the Cellular Level

The antimalarial action of quinidine is primarily targeted against the erythrocytic (blood) stage of the Plasmodium species, particularly Plasmodium falciparum. nih.gov The mechanism is centered on the parasite's unique biological process of hemoglobin digestion.

Inside an infected red blood cell, the parasite resides within a digestive vacuole, an acidic organelle. It digests the host cell's hemoglobin to acquire essential amino acids. nih.gov This process releases large quantities of heme, a molecule that is toxic to the parasite if left in its free, soluble form. nih.gov To protect itself, the parasite has a detoxification pathway that polymerizes the toxic heme into an insoluble, inert crystalline substance called hemozoin (also known as malaria pigment). nih.govresearchgate.net

Quinidine, being a weak base, accumulates to high concentrations within the acidic environment of the parasite's digestive vacuole. nih.gov Here, it interferes with the detoxification process by inhibiting the enzyme heme polymerase, which is responsible for hemozoin formation. nih.govnih.gov More specifically, research suggests that quinidine associates with free heme to form a complex. This quinidine-heme complex then "caps" the growing hemozoin crystal, preventing further polymerization. researchgate.netpnas.org This action effectively halts the sequestration of toxic heme. researchgate.net

The inhibition of heme polymerization leads to the accumulation of cytotoxic-free heme within the parasite. nih.govwikipedia.org This buildup of toxic heme is believed to damage cell membranes and inhibit other crucial enzymes, ultimately leading to the death of the parasite. nih.govresearchgate.net

Table 2: Cellular Mechanism of Quinidine's Antimalarial Activity

| Step | Cellular Location | Process | Quinidine's Action | Consequence |

|---|---|---|---|---|

| 1 | Parasite Digestive Vacuole | The Plasmodium falciparum parasite digests hemoglobin from the host's red blood cell. nih.gov | - | Release of toxic, soluble heme. nih.gov |

| 2 | Parasite Digestive Vacuole | The parasite detoxifies heme by polymerizing it into insoluble hemozoin crystals via the enzyme heme polymerase. nih.govresearchgate.net | Quinidine accumulates in the acidic vacuole. nih.gov | - |

| 3 | Parasite Digestive Vacuole | Heme polymerase facilitates the growth of hemozoin crystals. researchgate.net | Quinidine inhibits heme polymerase, forming a complex with heme that caps the growing hemozoin crystal. nih.govresearchgate.netpnas.org | Heme polymerization is blocked. researchgate.net |

| 4 | Parasite | Blocked detoxification leads to the buildup of free heme. nih.gov | - | Accumulation of cytotoxic heme leads to membrane damage and parasite death. nih.govresearchgate.net |

Molecular Basis of Quinidine Drug Interactions

Mechanisms of Cytochrome P450 Enzyme Interaction

Quinidine's interactions with the cytochrome P450 (CYP) enzyme system are a primary source of its drug-drug interactions. It can act as both an inhibitor and, to a lesser extent, an inducer of these critical metabolic enzymes.

Competitive Inhibition of CYP2D6 and other Isoforms

Quinidine (B1679956) is a potent competitive inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. drugs.com This inhibition is due to its high affinity for the enzyme's active site, which effectively blocks the access of other substrates that are normally metabolized by CYP2D6. drugs.com This can lead to significantly increased plasma concentrations of co-administered drugs that are CYP2D6 substrates. The inhibitory effect of quinidine on CYP2D6 is highly specific and potent, with reported Ki values as low as 0.017 µmol/L. drugbank.com Its major metabolite, 3-hydroxyquinidine (B22111), also contributes to the inhibition of CYP2D6, although to a lesser extent. drugbank.com

While its most pronounced effect is on CYP2D6, quinidine also demonstrates inhibitory activity against other CYP isoforms, albeit with lower potency. Research has shown that quinidine can inhibit CYP3A4 and CYP2C9, with IC50 values of approximately 30 µM and 300 µM, respectively. ariel.ac.il This indicates a much weaker interaction compared to its potent inhibition of CYP2D6. ariel.ac.il The stereoisomer of quinidine, quinine (B1679958), also inhibits CYP2D6, but structure-activity studies have revealed differences in their binding interactions with the enzyme's active site. youtube.comahajournals.org

Table 1: Inhibitory Potency of Quinidine on Cytochrome P450 Isoforms

| CYP Isoform | Inhibition Type | Reported Ki/IC50 Value | Reference |

|---|---|---|---|

| CYP2D6 | Competitive | Ki: 0.017 µmol/L | drugbank.com |

| CYP2D6 | - | IC50: 8 nM | ariel.ac.il |

| CYP3A4 | - | IC50: ~30 µM | ariel.ac.il |

| CYP2C9 | - | IC50: ~300 µM | ariel.ac.il |

Induction of Cytochrome P450 Enzymes

In addition to its well-documented inhibitory effects, quinidine has also been shown to induce certain cytochrome P450 enzymes. Studies have demonstrated that quinidine can cause a dose-dependent increase in the activity of CYP1A1 and CYP1A2. umn.edu This induction occurs at the transcriptional level, leading to an increase in the mRNA expression of these enzymes. umn.edu

Furthermore, quinidine has been observed to stimulate the activity of CYP3A4-dependent monooxygenases. For instance, in the presence of quinidine, the formation of 5-hydroxydiclofenac (B1228188) from diclofenac, a reaction catalyzed by CYP3A4, was significantly increased. nih.gov This stimulatory effect suggests a complex interaction with the CYP3A4 enzyme, where quinidine may act as an allosteric activator in certain metabolic pathways. nih.gov

Modulation of Efflux Transporters (e.g., P-glycoprotein)

Quinidine's interaction with efflux transporters, particularly P-glycoprotein (P-gp), is another significant mechanism underlying its drug interactions. P-gp is a transport protein that actively pumps a wide variety of drugs out of cells, thereby limiting their absorption and distribution. ahajournals.org

Quinidine is both a substrate and a potent inhibitor of P-gp. drugbank.comnih.gov As a substrate, its own transport is mediated by P-gp. scilit.com As an inhibitor, quinidine can block the P-gp-mediated efflux of other drugs. nih.gov For example, quinidine has been shown to inhibit the transport of digoxin (B3395198), a known P-gp substrate. nih.gov This inhibition of P-gp in excretory tissues like the kidney and liver can lead to increased plasma concentrations of co-administered P-gp substrates. nih.gov The inhibitory constant (Ki) value for quinidine's competitive inhibition of P-gp has been reported to be 0.10 μmol/L. drugbank.com

Displacement from Protein-Binding Sites

Quinidine can also interact with other drugs by displacing them from their binding sites on plasma proteins. Many drugs circulate in the bloodstream bound to proteins such as albumin and alpha-1-acid glycoprotein (B1211001). The unbound, or free, fraction of a drug is generally the pharmacologically active portion.

By competing for the same binding sites, a more lipophilic drug like quinidine can displace other drugs, leading to an increase in their free concentration in the plasma. This can enhance the pharmacological effect and potentially the toxicity of the displaced drug, especially for those with a narrow therapeutic index. A notable example of this is the interaction between quinidine and digoxin, where quinidine displaces digoxin from its tissue binding sites, contributing to a rise in plasma digoxin levels.

Competition for Renal Clearance Pathways

The renal clearance of drugs can be influenced by quinidine through various mechanisms. Quinidine itself is eliminated by the kidneys through both glomerular filtration and active tubular secretion.

One proposed mechanism for quinidine's drug interactions in the kidney is competition for active secretion pathways. For instance, it has been suggested that quinidine may inhibit the renal secretion of digoxin, contributing to its reduced renal clearance.

However, other studies present a different perspective. Research on the interaction between quinidine and digoxin in dogs concluded that quinidine inhibits the renal excretion of digoxin not by competing at the tubular cell membrane level, but rather by causing a significant decrease in renal blood flow. Another study involving the drug moxonidine (B1115) found that quinidine did not affect its renal clearance but did cause a decrease in its non-renal clearance, possibly due to metabolic inhibition. Therefore, the precise mechanisms by which quinidine affects renal clearance pathways can be complex and may vary depending on the co-administered drug.

Pharmacokinetic Research Methodologies and Metabolomics Preclinical

Bioanalytical Method Development for Quinidine (B1679956) and Metabolite Quantification in Biological Matrices

The accurate quantification of quinidine and its metabolites in biological matrices such as plasma, serum, and urine is fundamental to pharmacokinetic research. Various sophisticated analytical methods have been developed to achieve the necessary sensitivity and specificity for these analyses.

High-performance liquid chromatography (HPLC) is a commonly employed technique. One such method utilizes a normal-phase HPLC system with a variable-wavelength UV detector set at 235 nm, which can simultaneously measure quinidine, its commercial impurity dihydroquinidine, and metabolites like 2'-quinidinone and 3-hydroxyquinidine (B22111) in human plasma. nih.gov This assay demonstrates a sensitivity limit of approximately 20 ng/mL. nih.gov Sample preparation for this method involves a liquid-liquid extraction using an ether-dichloromethane-isopropanol mixture after the addition of an internal standard. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method due to its superior sensitivity and specificity. farmaciajournal.com A rapid and sensitive LC-MS/MS method has been developed for quantifying quinidine in human plasma. This method involves a simple protein precipitation step with methanol (B129727) for sample preparation. farmaciajournal.com The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a very short analysis time of 1.6 minutes. farmaciajournal.com Detection is performed using an ion trap mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. farmaciajournal.com This approach provides high throughput and selectivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. farmaciajournal.com

Other reported methods include gas chromatography/mass spectrometry (GC/MS), which can differentiate between the diastereomers quinidine and quinine (B1679958) after extraction from an alkaline solution into an organic solvent. nih.gov

Table 1: Comparison of Bioanalytical Methods for Quinidine Quantification

| Method | Matrix | Sample Preparation | Detection | Key Features | Reference |

|---|---|---|---|---|---|

| HPLC | Human Plasma | Liquid-Liquid Extraction | UV (235 nm) | Simultaneously quantifies quinidine and metabolites; Sensitivity ~20 ng/mL. | nih.gov |

| LC-MS/MS | Human Plasma | Protein Precipitation | ESI-MS/MS (MRM) | High throughput (1.6 min/sample); High sensitivity and specificity; Linearity from 0.33 to 13.26 µg/mL. | farmaciajournal.com |

| GC/MS | Urine/Serum | Solvent Extraction | Mass Spectrometry | Differentiates between quinine and quinidine without derivatization. | nih.gov |

In Vitro and Ex Vivo Metabolism Studies

Understanding the metabolic fate of quinidine is crucial for characterizing its pharmacokinetics. In vitro and ex vivo studies using liver homogenates, microsomes, and isolated perfused liver preparations have been instrumental in identifying metabolites and elucidating the enzymatic pathways involved in its biotransformation. nih.govnih.gov

Other metabolites that have been identified include 2'-quinidinone and an N-oxide metabolite. nih.gov While 3-hydroxyquinidine is the principal active metabolite, the characterization of other biotransformation products is essential for a complete understanding of quinidine's disposition.

Table 2: Major Metabolites of Quinidine

| Metabolite | Pharmacological Activity | Key Characteristics | Reference |

|---|---|---|---|

| (3S)-3-hydroxyquinidine (3HQ) | Active | Possesses about half the antiarrhythmic activity of quinidine; Elimination half-life is ~12 hours. | pgkb.orgdrugbank.com |

| 2'-quinidinone | Characterized | Identified alongside other metabolites in plasma. | nih.gov |

| Quinidine N-oxide | Characterized | Tentatively identified in plasma. | nih.gov |

The biotransformation of quinidine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. ontosight.ainih.govontosight.ai In vitro studies have established that CYP3A4 is the major enzyme responsible for the 3-hydroxylation of quinidine to form its main active metabolite, 3-hydroxyquinidine. ontosight.aidrugbank.comontosight.ai The metabolism of quinidine via CYP3A4 is a significant contributor to its extensive first-pass effect. nih.gov CYP2D6 is also involved in the metabolic pathways of quinidine. ontosight.ai The activity of these enzymes can be influenced by genetic polymorphisms and drug-drug interactions, leading to variability in quinidine metabolism. ontosight.ai

Preclinical Distribution Studies in Animal Models

Preclinical studies in various animal models are vital for determining the distribution of quinidine into different tissues. These studies typically measure the volume of distribution (Vd), which provides insight into the extent of drug dissemination outside the plasma.

In horses, a pharmacokinetic study revealed an apparent volume of distribution for quinidine base of 3.10 +/- 0.79 L/kg. madbarn.com In dogs, the volume of distribution was found to be similar to its diastereomer, quinine. nih.gov Research in rats using isolated perfused liver preparations has also been conducted to understand hepatic disposition. nih.gov Generally, quinidine exhibits a large volume of distribution, indicating extensive tissue uptake. nih.gov Higher concentrations of the drug are typically found in organs such as the heart, liver, and kidneys compared to plasma. nih.gov

Table 3: Pharmacokinetic Distribution Parameters of Quinidine in Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Horse | Volume of Distribution (Vd) | 3.10 ± 0.79 L/kg | madbarn.com |

| Dog | Total Body Clearance (ClT) | 3.58 ± 1.96 mL/kg/min | nih.gov |

| Dog | Half-life (t1/2) | 14.4 ± 4.10 h | nih.gov |

Protein Binding Research (e.g., alpha-1 acid glycoprotein)

Quinidine is extensively bound to plasma proteins, a characteristic that significantly influences its distribution and clearance. The primary binding protein for quinidine in plasma is alpha-1 acid glycoprotein (B1211001) (AAG), with albumin playing a secondary role. pgkb.orgdrugbank.comontosight.ai In adults, the bound fraction of quinidine is typically 80% to 88%. pgkb.org